Cas no 2137548-72-0 (2,2-difluoro-N-methyl-3-(3-methylmorpholin-4-yl)propan-1-amine)

2,2-Difluoro-N-methyl-3-(3-methylmorpholin-4-yl)propan-1-amine is a fluorinated amine derivative featuring a morpholine moiety, which enhances its utility in pharmaceutical and agrochemical applications. The presence of difluoromethyl groups imparts increased metabolic stability and lipophilicity, improving bioavailability. The 3-methylmorpholine substitution contributes to conformational rigidity, potentially enhancing binding affinity in target interactions. This compound is particularly valuable as an intermediate in the synthesis of bioactive molecules, offering versatility in medicinal chemistry. Its well-defined structure allows for precise modifications, making it suitable for structure-activity relationship (SAR) studies. The compound’s stability under physiological conditions further supports its use in drug development.
2,2-difluoro-N-methyl-3-(3-methylmorpholin-4-yl)propan-1-amine structure
2137548-72-0 structure
Product name:2,2-difluoro-N-methyl-3-(3-methylmorpholin-4-yl)propan-1-amine
CAS No:2137548-72-0
MF:C9H18F2N2O
MW:208.248829364777
CID:5297644

2,2-difluoro-N-methyl-3-(3-methylmorpholin-4-yl)propan-1-amine Chemical and Physical Properties

Names and Identifiers

    • [2,2-difluoro-3-(3-methylmorpholin-4-yl)propyl](methyl)amine
    • 2,2-difluoro-N-methyl-3-(3-methylmorpholin-4-yl)propan-1-amine
    • 4-Morpholinepropanamine, β,β-difluoro-N,3-dimethyl-
    • Inchi: 1S/C9H18F2N2O/c1-8-5-14-4-3-13(8)7-9(10,11)6-12-2/h8,12H,3-7H2,1-2H3
    • InChI Key: KMMRYASZQPEKJW-UHFFFAOYSA-N
    • SMILES: FC(CNC)(CN1CCOCC1C)F

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 4
  • Complexity: 178
  • XLogP3: 0.6
  • Topological Polar Surface Area: 24.5

2,2-difluoro-N-methyl-3-(3-methylmorpholin-4-yl)propan-1-amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-789218-5.0g
[2,2-difluoro-3-(3-methylmorpholin-4-yl)propyl](methyl)amine
2137548-72-0 95.0%
5.0g
$3479.0 2025-03-21
Enamine
EN300-789218-2.5g
[2,2-difluoro-3-(3-methylmorpholin-4-yl)propyl](methyl)amine
2137548-72-0 95.0%
2.5g
$2351.0 2025-03-21
Enamine
EN300-789218-10.0g
[2,2-difluoro-3-(3-methylmorpholin-4-yl)propyl](methyl)amine
2137548-72-0 95.0%
10.0g
$5159.0 2025-03-21
Enamine
EN300-789218-0.05g
[2,2-difluoro-3-(3-methylmorpholin-4-yl)propyl](methyl)amine
2137548-72-0 95.0%
0.05g
$1008.0 2025-03-21
Enamine
EN300-789218-0.1g
[2,2-difluoro-3-(3-methylmorpholin-4-yl)propyl](methyl)amine
2137548-72-0 95.0%
0.1g
$1056.0 2025-03-21
Enamine
EN300-789218-0.5g
[2,2-difluoro-3-(3-methylmorpholin-4-yl)propyl](methyl)amine
2137548-72-0 95.0%
0.5g
$1152.0 2025-03-21
Enamine
EN300-789218-1.0g
[2,2-difluoro-3-(3-methylmorpholin-4-yl)propyl](methyl)amine
2137548-72-0 95.0%
1.0g
$1200.0 2025-03-21
Enamine
EN300-789218-0.25g
[2,2-difluoro-3-(3-methylmorpholin-4-yl)propyl](methyl)amine
2137548-72-0 95.0%
0.25g
$1104.0 2025-03-21

Additional information on 2,2-difluoro-N-methyl-3-(3-methylmorpholin-4-yl)propan-1-amine

Introduction to 2,2-difluoro-N-methyl-3-(3-methylmorpholin-4-yl)propan-1-amine (CAS No. 2137548-72-0)

2,2-difluoro-N-methyl-3-(3-methylmorpholin-4-yl)propan-1-amine, identified by its CAS number 2137548-72-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to a class of molecules characterized by its unique structural features, which include fluoro-substituted aromatic rings and morpholine derivatives. Such structural motifs are often engineered to enhance biological activity, making this compound a promising candidate for further exploration in medicinal chemistry.

The presence of difluoro groups in the molecular framework of 2,2-difluoro-N-methyl-3-(3-methylmorpholin-4-yl)propan-1-amine contributes to its distinct chemical properties. Fluorine atoms are known for their ability to modulate metabolic stability, lipophilicity, and binding affinity, which are critical factors in drug design. The incorporation of fluorine into pharmaceutical compounds has been widely studied due to its potential to improve pharmacokinetic profiles, such as increasing the half-life of a drug or enhancing its interaction with biological targets.

Additionally, the methylmorpholine moiety in the compound’s name underscores its complex heterocyclic structure. Morpholine derivatives are frequently employed in drug development due to their versatility in forming hydrogen bonds and their ability to interact with various biological receptors. The specific arrangement of atoms in 2,2-difluoro-N-methyl-3-(3-methylmorpholin-4-yl)propan-1-amine may contribute to its unique pharmacological properties, which could make it valuable in the design of novel therapeutic agents.

In recent years, there has been a growing interest in exploring the potential applications of fluorinated morpholine derivatives in the treatment of various diseases. For instance, studies have demonstrated that certain fluorinated morpholines exhibit inhibitory effects on enzymes and receptors involved in inflammatory pathways. This has led to investigations into their potential as anti-inflammatory agents or as modulators of immune responses. The compound 2,2-difluoro-N-methyl-3-(3-methylmorpholin-4-yl)propan-1-amine may share similar characteristics, making it a subject of interest for researchers seeking new pharmacological solutions.

The synthesis and characterization of 2,2-difluoro-N-methyl-3-(3-methylmorpholin-4-yl)propan-1-amine involve sophisticated organic chemistry techniques. The introduction of fluorine atoms into the molecular structure typically requires specialized methodologies to ensure high yield and purity. Advanced synthetic strategies, such as transition-metal-catalyzed cross-coupling reactions or fluorination techniques, are often employed to achieve the desired fluorinated products. These methods are critical in ensuring that the final compound retains its intended biological activity while maintaining chemical stability.

From a computational chemistry perspective, the study of 2,2-difluoro-N-methyl-3-(3-methylmorpholin-4-yl)propan-1-amine can provide valuable insights into its interactions with biological targets. Molecular modeling techniques allow researchers to predict how this compound might bind to specific receptors or enzymes by simulating its three-dimensional structure and analyzing potential binding sites. Such simulations can guide experimental efforts by highlighting key regions for functional optimization, thereby accelerating the drug discovery process.

The potential therapeutic applications of 2,2-difluoro-N-methyl-3-(3-methylmorpholin-4-ylopane)-1-amine (CAS No. 2137548720) are further supported by emerging research findings. For example, studies have shown that fluorinated morpholine derivatives can exhibit antimicrobial properties by disrupting bacterial cell membranes or inhibiting essential metabolic pathways. This has opened up avenues for exploring their use in developing novel antibiotics or antifungal agents. Additionally, these compounds may have applications in anticancer therapies due to their ability to interfere with tumor growth mechanisms.

The safety and efficacy of any pharmaceutical compound must be thoroughly evaluated before it can be considered for clinical use. Preclinical studies involving 2,2-difluoro-N-methyl-propanamino(3-(methylmorpholino)-4-fluorobenzyl)] would typically include toxicity assessments, pharmacokinetic studies, and interactions with other drugs. These evaluations are essential steps in determining whether the compound is suitable for further development into a viable therapeutic option.

In conclusion,CAS no 2137548720 represents a structurally complex and potentially biologically active molecule that warrants further investigation. Its unique combination of fluoro-substituted aromatic groups and morpholine derivatives positions it as an intriguing candidate for drug development. As research continues to uncover new applications for fluorinated morpholine derivatives,may contribute significantly to advancements in medicine by offering novel treatments for various diseases.

Recommend Articles

Recommended suppliers
Nantong Boya Environmental Protection Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nantong Boya Environmental Protection Technology Co., Ltd
Xiamen PinR Bio-tech Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Xiamen PinR Bio-tech Co., Ltd.
Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Amadis Chemical Company Limited
BIOOKE MICROELECTRONICS CO.,LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
BIOOKE MICROELECTRONICS CO.,LTD
Handan Zechi Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk